molecular formula C6H14ClF2NO2 B2927703 5-Amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride CAS No. 2551114-93-1

5-Amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride

Cat. No.: B2927703
CAS No.: 2551114-93-1
M. Wt: 205.63
InChI Key: NDKBGMXHCZORNO-UHFFFAOYSA-N
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Description

5-Amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride is a chemical compound with a molecular formula of C6H14F2N2O2·HCl. It is known for its unique structure, which includes both amino and difluoro groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 5-Amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride typically involves multiple steps, including the introduction of amino and difluoro groups into the pentane backbone. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

5-Amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino and difluoro groups allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 5-Amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride stands out due to its unique combination of amino and difluoro groups. Similar compounds include:

  • 5-Amino-2-methylpentane-2,4-diol
  • 1,1-Difluoro-2-methylpentane-2,4-diol These compounds share some structural similarities but differ in their chemical properties and applications.

Properties

IUPAC Name

5-amino-1,1-difluoro-2-methylpentane-2,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2NO2.ClH/c1-6(11,5(7)8)2-4(10)3-9;/h4-5,10-11H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKBGMXHCZORNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CN)O)(C(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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